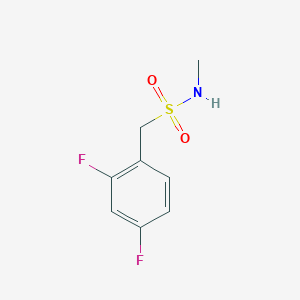![molecular formula C7H13ClO B13166261 [(3-Chloropropoxy)methyl]cyclopropane](/img/structure/B13166261.png)
[(3-Chloropropoxy)methyl]cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Chloropropoxy)methyl]cyclopropane is an organic compound with the molecular formula C7H13ClO. It is characterized by a cyclopropane ring attached to a chloropropoxy group via a methylene bridge.
Preparation Methods
The synthesis of [(3-Chloropropoxy)methyl]cyclopropane typically involves the reaction of cyclopropane derivatives with chloropropyl reagents. One common method is the nucleophilic substitution reaction where a cyclopropylmethanol reacts with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
[(3-Chloropropoxy)methyl]cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropoxy group can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium methoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of cyclopropylmethanol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield azido derivatives, while oxidation with potassium permanganate would produce cyclopropylmethanol .
Scientific Research Applications
[(3-Chloropropoxy)methyl]cyclopropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(3-Chloropropoxy)methyl]cyclopropane exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological responses. The pathways involved depend on the specific application and target of interest. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
[(3-Chloropropoxy)methyl]cyclopropane can be compared with other similar compounds such as:
Cyclopropylmethanol: Lacks the chloropropoxy group, making it less reactive in substitution reactions.
3-Chloropropylcyclopropane: Similar structure but without the methylene bridge, leading to different reactivity and applications.
Cyclopropylmethyl chloride: Contains a chloride group directly attached to the cyclopropane ring, making it more reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of a cyclopropane ring with a chloropropoxy group, providing a balance of reactivity and stability that is valuable in various applications .
Properties
Molecular Formula |
C7H13ClO |
|---|---|
Molecular Weight |
148.63 g/mol |
IUPAC Name |
3-chloropropoxymethylcyclopropane |
InChI |
InChI=1S/C7H13ClO/c8-4-1-5-9-6-7-2-3-7/h7H,1-6H2 |
InChI Key |
OBJCBMBXEQBZQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


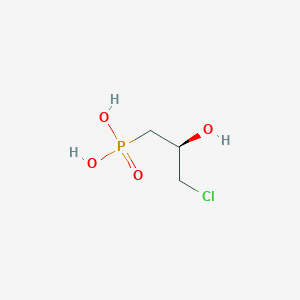
![4-[(4-Hydroxybenzoyl)amino]butanoic acid](/img/structure/B13166184.png)
![Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B13166193.png)
![6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole](/img/structure/B13166194.png)
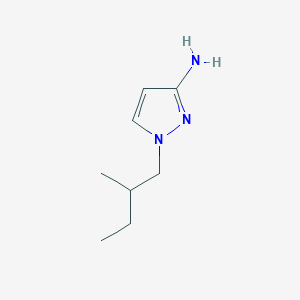
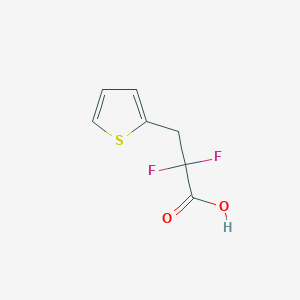
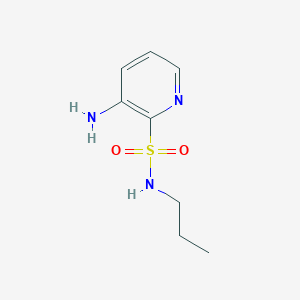

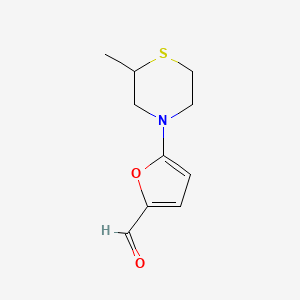
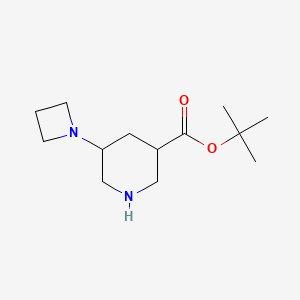

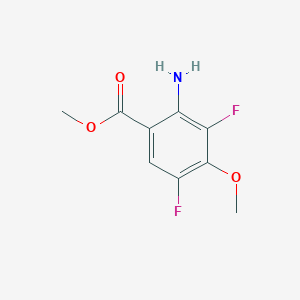
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-one](/img/structure/B13166249.png)
